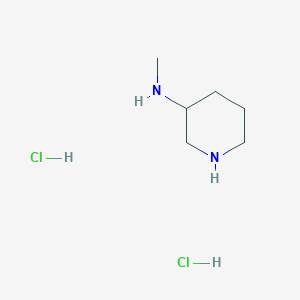

3-Methylaminopiperidine dihydrochloride

Description

The exact mass of the compound 3-Methylaminopiperidine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylaminopiperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylaminopiperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-7-6-3-2-4-8-5-6;;/h6-8H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXIRMPBAHTVNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647441 | |

| Record name | N-Methylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127294-77-3 | |

| Record name | N-Methylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylamino)piperidine Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylaminopiperidine Dihydrochloride for Drug Development Professionals

Abstract

As a foundational scaffold in medicinal chemistry, piperidine and its derivatives are instrumental in the development of novel therapeutics. This technical guide provides a comprehensive overview of 3-Methylaminopiperidine dihydrochloride, a versatile bifunctional building block. This document offers an in-depth exploration of its physicochemical properties, reactivity, and practical applications for researchers, scientists, and drug development professionals. By synthesizing technical data with field-proven insights, this guide aims to serve as an essential resource for leveraging this compound in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Value of Substituted Piperidines

The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceutical agents.[1][2] Its conformational flexibility, basic nitrogen atom for salt formation and hydrogen bonding, and the ability to be functionalized at various positions make it an ideal building block for creating molecules with desirable pharmacokinetic and pharmacodynamic profiles. 3-Methylaminopiperidine, in its stable dihydrochloride salt form, offers two distinct points for chemical modification: the endocyclic secondary amine of the piperidine ring and the exocyclic secondary methylamino group. This dual functionality presents a unique opportunity for the construction of complex molecular architectures and the exploration of diverse chemical space, particularly in the development of agents targeting the central nervous system (CNS).

Physicochemical Profile

A thorough understanding of the physical and chemical properties of a starting material is a prerequisite for its effective use in synthesis and formulation. The following table summarizes the key physicochemical data for 3-Methylaminopiperidine dihydrochloride.

| Property | Value | Source(s) |

| CAS Number | 127294-77-3 | [3][4] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [3] |

| Molecular Weight | 187.11 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 199-202 °C | |

| Solubility | Soluble in water (100 mg/mL) | [6] |

| pKa (estimated) | pKa₁ ≈ 8.5-9.5 (methylamino)pKa₂ ≈ 10.5-11.5 (piperidine) | Estimated based on analogous secondary amines. |

Chemical Synthesis and Reactivity

Synthetic Route

A common synthetic approach to 3-methylaminopiperidine involves a multi-step process starting from 3-aminopyridine. This pathway includes formylation, followed by reduction of the formyl group, and subsequent hydrogenation of the pyridine ring to yield the piperidine scaffold. A representative synthetic scheme is outlined below.

Figure 1: Synthetic approach to 3-Methylaminopiperidine.

This synthesis route is advantageous as it starts from a readily available commercial material and employs well-established chemical transformations.[6]

Reactivity and Deprotonation

As a dihydrochloride salt, both nitrogen atoms in 3-Methylaminopiperidine dihydrochloride are protonated. To engage in nucleophilic reactions, the free base must be generated by treatment with a suitable base. The choice of base and stoichiometry is critical for selective or complete deprotonation, which in turn influences the subsequent reactivity.

Figure 2: Deprotonation workflow for reactivity.

The piperidine nitrogen is generally more basic and less sterically hindered than the methylamino nitrogen, which can allow for some degree of regioselectivity in reactions under carefully controlled conditions.

Experimental Protocols

The following protocols are representative methodologies for the handling and reaction of 3-Methylaminopiperidine.

Preparation of the Free Base

Objective: To generate the free base from the dihydrochloride salt for use in subsequent reactions.

Materials:

-

3-Methylaminopiperidine dihydrochloride

-

Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

-

Dissolve 3-Methylaminopiperidine dihydrochloride (1.0 eq) in deionized water.

-

Cool the solution in an ice bath and slowly add a saturated aqueous solution of Na₂CO₃ or K₂CO₃ until the pH is >10.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base, which is typically an oil.

Causality and Validation: The use of a strong inorganic base ensures complete deprotonation. Extraction into an organic solvent separates the free base from the inorganic salts. The success of the extraction can be monitored by TLC, and the final product should be characterized by NMR to confirm its identity, if a standard is available.

N-Acylation (Representative Protocol)

Objective: To acylate one or both of the amine groups.

Materials:

-

3-Methylaminopiperidine (free base)

-

Acylating agent (e.g., benzoyl chloride)

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer, ice bath, standard glassware

Procedure:

-

Dissolve the free base of 3-Methylaminopiperidine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 to 2.2 eq depending on desired degree of acylation) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate, then brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Expertise and Rationale: Triethylamine acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[7] The stoichiometry of the acylating agent can be adjusted to influence the selectivity between mono- and di-acylation, though a mixture is often obtained.

N-Alkylation (Representative Protocol)

Objective: To alkylate one or both of the amine groups.

Materials:

-

3-Methylaminopiperidine (free base)

-

Alkylating agent (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Magnetic stirrer, standard glassware

Procedure:

-

To a solution of 3-Methylaminopiperidine free base (1.0 eq) in MeCN or DMF, add finely powdered K₂CO₃ (2.5 eq).

-

Add the alkylating agent (1.1 to 2.2 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter off the inorganic base and concentrate the filtrate.

-

Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.

Field-Proven Insights: The use of a solid inorganic base like K₂CO₃ in a polar aprotic solvent is a common and effective method for N-alkylation of secondary amines.[8] The reaction temperature and stoichiometry of the alkylating agent are key parameters to control for optimizing the yield of the desired product and minimizing over-alkylation.

Spectral Characterization (Predicted)

While experimental spectra for 3-Methylaminopiperidine dihydrochloride are not widely published, a predicted analysis based on its structure provides valuable guidance for characterization.

-

¹H NMR: The spectrum is expected to be complex due to the number of protons and potential for diastereotopicity. Key expected signals include:

-

A singlet or doublet for the N-methyl protons.

-

Multiple multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the piperidine ring protons. The protons on carbons adjacent to the nitrogen atoms will be shifted downfield.

-

Broad signals for the N-H protons, which may exchange with D₂O.

-

-

¹³C NMR: The spectrum should show 6 distinct carbon signals:

-

One signal for the N-methyl carbon (around 30-40 ppm).

-

Five signals for the piperidine ring carbons, with those bonded to nitrogen (C2, C6, and C3) appearing further downfield (in the 40-65 ppm range).

-

Safety and Handling

GHS Hazard Statements (based on similar compounds):

-

H302: Harmful if swallowed.[9]

-

H314: Causes severe skin burns and eye damage.[10]

-

H335: May cause respiratory irritation.[10]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

Applications in Drug Discovery

3-Methylaminopiperidine is a valuable intermediate in the synthesis of complex molecules, particularly those with therapeutic potential. Its structure is found within or is a key precursor to compounds investigated for a range of biological activities.

-

CNS Agents: The piperidine moiety is a common feature in drugs targeting the central nervous system. The ability to functionalize both nitrogens of 3-methylaminopiperidine allows for the creation of libraries of compounds for screening against various CNS targets.

-

Varenicline Synthesis: While not a direct precursor in all reported syntheses, the structural motif of 3-methylaminopiperidine is highly relevant to intermediates used in the synthesis of varenicline, a partial agonist of the nicotinic acetylcholine receptor used in smoking cessation therapies. The chemistry involved in constructing the complex polycyclic system of varenicline often relies on reactions and intermediates analogous to substituted piperidines.

Conclusion

3-Methylaminopiperidine dihydrochloride is a potent and versatile building block for modern organic synthesis and medicinal chemistry. Its dual reactive sites, coupled with the well-understood chemistry of the piperidine scaffold, provide a robust platform for the development of novel molecular entities. This guide has provided a comprehensive overview of its physical and chemical properties, synthetic accessibility, reactivity, and safe handling. By understanding these key technical aspects, drug development professionals can effectively integrate this valuable intermediate into their research and development pipelines, accelerating the discovery of new and impactful medicines.

References

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(Methylamino)piperidine dihydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). 3-aminopiperidine derivatives and related nitrogen containing heterocycles.

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of piperidine derivative.

-

Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

ResearchGate. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]

-

PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.

-

Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Retrieved from [Link]

-

Wiley Online Library. (2019). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Retrieved from [Link]

-

ResearchGate. (2014). Experimental pKa values, atomic partial charges calculated by MNDO-PM6.... Retrieved from [Link]

- Google Patents. (n.d.). Process for the N-alkylation of aminopyridines.

-

Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-Methylamino-piperidine dihydrochloride. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-(Methylamino)piperidine Dihydrochloride, 5g, Each. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylamino)piperidine dihydrochloride. Retrieved from [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

-

RSC Publishing. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]

-

Vistula University. (2016). Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. Retrieved from [Link]

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]

Sources

- 1. 3-Aminopiperidine dihydrochloride, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]

- 7. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Aminopiperidine dihydrochloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 3-Methylaminopiperidine Dihydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylaminopiperidine dihydrochloride is a heterocyclic amine of significant interest within the pharmaceutical and chemical research sectors. Its rigid piperidine scaffold, coupled with a reactive secondary amine, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its molecular structure, molecular weight, synthesis, and applications, with a focus on insights relevant to drug discovery and development.

Molecular Structure and Properties

3-Methylaminopiperidine dihydrochloride is the hydrochloride salt of 3-methylaminopiperidine. The presence of two equivalents of hydrochloric acid protonates both the secondary amine of the methylamino group and the nitrogen atom within the piperidine ring, forming a stable, crystalline solid.[1]

Molecular Formula: C₆H₁₄N₂·2HCl or C₆H₁₆Cl₂N₂[1][2]

Molecular Weight: 187.11 g/mol [1][2]

CAS Number: 127294-77-3[1]

Appearance: White to almost white crystalline powder[1]

The molecular structure consists of a six-membered piperidine ring with a methylamino substituent at the 3-position. The stereochemistry at the C-3 position is a critical consideration in its application, as different enantiomers can exhibit distinct pharmacological activities.

Caption: 2D structure of 3-Methylaminopiperidine dihydrochloride.

Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 197 - 201 °C | [1] |

| Boiling Point | 87 °C at 6 mmHg (for free base) | [1] |

| Density | 1.174 g/cm³ | [1] |

| Solubility | Soluble in water | [3] |

Synthesis and Characterization

The synthesis of 3-Methylaminopiperidine dihydrochloride is a multi-step process that typically begins with a commercially available pyridine derivative.

Synthesis Workflow

Caption: General synthetic workflow for 3-Methylaminopiperidine dihydrochloride.

Experimental Protocol: Synthesis of 3-Methylaminopiperidine

A common synthetic route involves the following key steps, as adapted from available literature[2]:

-

Synthesis of 3-Formamido-pyridine: 3-Aminopyridine is treated with a formylating agent, such as formic acid, to yield 3-formamidopyridine.

-

Synthesis of 3-Methylamino-pyridine: The resulting 3-formamidopyridine is then reduced, for example with a hydride reducing agent, to afford 3-methylaminopyridine.

-

Synthesis of 3-Methylaminopiperidine: The pyridine ring of 3-methylaminopyridine is subsequently reduced via catalytic hydrogenation, often using a platinum or palladium catalyst under a hydrogen atmosphere, to yield the saturated piperidine ring of 3-methylaminopiperidine (the free base).

Experimental Protocol: Conversion to Dihydrochloride Salt

The stable dihydrochloride salt is typically prepared by treating a solution of the 3-methylaminopiperidine free base with hydrochloric acid[4][5]:

-

Dissolve the crude 3-methylaminopiperidine free base in a suitable anhydrous solvent, such as isopropanol or diethyl ether.

-

Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether) or bubble dry hydrogen chloride gas through the solution, while maintaining a cool temperature.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold, anhydrous solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized 3-Methylaminopiperidine dihydrochloride are confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the piperidine ring protons, the N-methyl protons, and the N-H protons, with chemical shifts influenced by the protonation state.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching vibrations of the protonated amines, C-H stretching of the alkyl groups, and N-H bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the free base and to study its fragmentation patterns, which can provide further structural information. Common fragmentation pathways for piperidine derivatives include α-cleavage and ring fission.[6]

Applications in Drug Discovery and Development

3-Methylaminopiperidine dihydrochloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural features allow for its incorporation into molecules targeting a range of biological receptors and enzymes.

-

Central Nervous System (CNS) Agents: The piperidine moiety is a common scaffold in drugs targeting the CNS. 3-Methylaminopiperidine dihydrochloride serves as a building block for the synthesis of compounds with potential applications in treating neurological and psychiatric disorders.[1]

-

Structure-Activity Relationship (SAR) Studies: The methylamino group provides a convenient handle for further chemical modification, enabling the synthesis of a library of derivatives for SAR studies. This allows researchers to systematically explore how structural changes impact the biological activity of a lead compound.

-

Selective Receptor Ligands: This compound has been utilized in the development of selective ligands for various receptors, including those involved in neurotransmission.[1]

Safety and Handling

General Hazards:

-

Corrosive: As a dihydrochloride salt of an amine, it is expected to be corrosive and can cause burns to the skin, eyes, and respiratory tract upon contact.[8]

-

Hygroscopic: The salt is likely to be hygroscopic, meaning it can absorb moisture from the air. This can affect its physical properties and reactivity.[3]

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents. Due to its hygroscopic nature, storage in a desiccator may be necessary.

First Aid Measures:

-

Skin Contact: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.

Conclusion

3-Methylaminopiperidine dihydrochloride is a versatile and valuable building block in medicinal chemistry and drug discovery. Its well-defined structure and reactive functional groups provide a solid foundation for the synthesis of a wide range of biologically active molecules. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in research and development.

References

-

What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. (2020, February 3). Retrieved from [Link]

-

Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1). Retrieved from [Link]

-

Amine and HCl - salt formation reaction - YouTube. (2022, June 6). Retrieved from [Link]

-

Piperidine: Human health tier II assessment. (2016, February 5). Retrieved from [Link]

-

Isolation (Recovery) of amines. (n.d.). Retrieved from [Link]

-

3-(methylamino)piperidine dihydrochloride (C6H14N2) - PubChemLite. (n.d.). Retrieved from [Link]

- CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents. (n.d.).

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) - Human Metabolome Database. (n.d.). Retrieved from [Link]

Sources

- 1. 127294-77-3 3-Methylamino-piperidine dihydrochloride AKSci J51657 [aksci.com]

- 2. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 5. PubChemLite - 3-(methylamino)piperidine-2,6-dione hydrochloride (C6H10N2O2) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. echemi.com [echemi.com]

A Technical Guide to the Solubility of 3-Methylaminopiperidine Dihydrochloride for Researchers and Drug Development Professionals

Introduction: Understanding the Critical Role of Solubility in Pharmaceutical Development

3-Methylaminopiperidine dihydrochloride is a versatile building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Its molecular structure offers a scaffold for creating compounds with desired pharmacological profiles. However, the successful application of this intermediate in drug discovery and development hinges on a thorough understanding of its physicochemical properties, paramount among which is its solubility.

Solubility dictates the ease of handling in a laboratory setting, influences reaction kinetics, and is a critical determinant of a drug candidate's ultimate bioavailability.[2][3] This guide provides an in-depth analysis of the solubility of 3-Methylaminopiperidine dihydrochloride in aqueous and organic media, offering both established data and predictive insights based on fundamental chemical principles. Furthermore, it presents a standardized protocol for researchers to determine solubility in their own experimental contexts.

Chemical and Physical Properties

A foundational understanding of the key properties of 3-Methylaminopiperidine dihydrochloride is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 127294-77-3 | [1][4] |

| Molecular Formula | C₆H₁₄N₂·2HCl | [1] |

| Molecular Weight | 187.11 g/mol | [1][5] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 197 - 201 °C | [1] |

Aqueous Solubility: The Power of the Salt Form

3-Methylaminopiperidine is supplied as a dihydrochloride salt, a deliberate chemical modification that profoundly enhances its aqueous solubility. The presence of two amine groups in the parent molecule allows for protonation by hydrochloric acid, resulting in a dicationic species with two chloride counter-ions. This ionic character is the primary driver of its high affinity for polar solvents like water.

The dissolution process in water involves the hydration of the ammonium cations and chloride anions by water molecules. The polar water molecules orient themselves around the ions, forming stabilizing hydration shells that overcome the lattice energy of the solid crystal. This interaction is highly favorable, leading to excellent solubility.

Quantitative Data:

| Solvent | Solubility | Observation | Reference |

| Water | 100 mg/mL | Clear, colorless solution | [4] |

This high water solubility is a significant advantage in many experimental and formulation contexts.

Solubility in Organic Solvents: A Qualitative and Predictive Analysis

While the dihydrochloride salt form ensures high aqueous solubility, it generally reduces solubility in non-polar organic solvents. However, in drug development and organic synthesis, the ability to dissolve in various organic media is often necessary.

Underlying Principles:

The solubility of an amine salt in an organic solvent is a balance between the ionic nature of the salt and the organic character of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group capable of hydrogen bonding and have a relatively high dielectric constant. They can solvate both the ammonium cations and the chloride anions to some extent, leading to moderate to good solubility. For instance, the structurally similar methylamine hydrochloride is soluble in methanol and has a quantitative solubility of 29.1 g/100 g in ethanol at 78 °C.[6] It is reasonable to infer that 3-Methylaminopiperidine dihydrochloride will also exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and are excellent at solvating cations, but are less effective at solvating small anions like chloride. Dimethyl sulfoxide (DMSO) is a powerful, highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[7][8] Methylamine hydrochloride shows a solubility of 14 mg/mL in DMSO.[6] Given its utility in dissolving diverse compounds, 3-Methylaminopiperidine dihydrochloride is expected to have appreciable solubility in DMSO and DMF.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the polarity and hydrogen-bonding capability to effectively solvate the ionic salt. Consequently, 3-Methylaminopiperidine dihydrochloride is expected to be poorly soluble or insoluble in such non-polar organic solvents.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | Capable of hydrogen bonding and solvating both cations and anions. |

| Polar Aprotic | DMSO, DMF | Moderate | High dielectric constant effectively solvates cations. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Lacks the polarity to overcome the crystal lattice energy of the salt. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data in a specific solvent system, the isothermal shake-flask method is a reliable and widely accepted technique.[6] This protocol provides a self-validating system for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3-Methylaminopiperidine dihydrochloride to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant, controlled temperature using a shaker or stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Once equilibrium is established, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE).

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration suitable for analysis.

-

Determine the concentration of the diluted sample using a validated analytical method, such as HPLC or GC, with a pre-established calibration curve.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S = (C_diluted * V_total) / V_initial Where:

-

C_diluted is the concentration of the diluted sample.

-

V_total is the total volume of the diluted sample.

-

V_initial is the initial volume of the supernatant taken for dilution.

-

-

Experimental Workflow Diagram:

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Conclusion and Field-Proven Insights

The dihydrochloride salt of 3-Methylaminopiperidine exhibits excellent solubility in water, a key attribute for its use in biological assays and as a starting material in aqueous reaction media. While quantitative data in organic solvents is sparse, a predictive understanding based on its ionic character and the nature of the solvent provides a strong framework for experimental design. For synthetic applications requiring non-aqueous conditions, polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO, are the most promising candidates for achieving sufficient solubility. The provided experimental protocol offers a robust method for determining precise solubility values in any solvent system, empowering researchers to optimize their specific applications.

References

-

PubChemLite. (2026). 3-(methylamino)piperidine dihydrochloride (C6H14N2). PubChemLite. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary. [Link]

-

Amerigo Scientific. (n.d.). 3-Methylamino-piperidine dihydrochloride. Amerigo Scientific. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

PubChem. (n.d.). Dimethylformamide. PubChem. [Link]

-

gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). gChem Global. [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 127294-77-3 3-Methylamino-piperidine dihydrochloride AKSci J51657 [aksci.com]

- 5. 3-Methylamino-piperidine dihydrochloride - Amerigo Scientific [amerigoscientific.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gchemglobal.com [gchemglobal.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

3-Methylaminopiperidine dihydrochloride melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methylaminopiperidine Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Methylaminopiperidine Dihydrochloride (CAS No. 127294-77-3), a critical piperidine-based intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer an in-depth exploration of the compound's melting and boiling points. We delve into the causality behind experimental methodologies for determining these values, emphasizing the importance of the dihydrochloride salt form in achieving stability and desirable handling characteristics. The guide includes detailed, field-proven protocols for accurate measurement, discusses factors influencing data variability, and contextualizes the importance of these physical properties for synthesis, purification, and formulation.

Introduction to 3-Methylaminopiperidine Dihydrochloride

Chemical Identity and Significance

3-Methylaminopiperidine Dihydrochloride is a versatile building block widely employed in medicinal chemistry.[1] Its piperidine scaffold is a privileged structure in drug discovery, appearing in numerous CNS-active agents and other therapeutics. The presence of a secondary amine and a methylamino group at the 3-position allows for extensive derivatization, enabling chemists to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.[2] This makes it a key starting material in the synthesis of novel compounds targeting neurological disorders, among other therapeutic areas.[1][2]

The Critical Role of the Dihydrochloride Salt Form

While the free base form of 3-methylaminopiperidine exists, the dihydrochloride salt is the overwhelmingly preferred form for laboratory and industrial applications. The formation of the dihydrochloride salt by treating the basic nitrogen centers with hydrochloric acid provides several distinct advantages:

-

Enhanced Stability: The salt form is typically a stable, crystalline solid, which is less susceptible to degradation from atmospheric CO₂ and oxidation compared to the often-oily and more reactive free base.[1]

-

Improved Handling: Crystalline solids are easier to weigh, transfer, and handle accurately and safely than volatile or viscous liquids.[1]

-

Increased Solubility: The salt form often exhibits improved solubility in polar protic solvents, which can be advantageous for certain reaction conditions and for purification processes like recrystallization.[1]

Understanding that the properties discussed herein pertain to the dihydrochloride salt is fundamental to their correct application in a research context.

Core Physicochemical Properties

The accurate characterization of a pharmaceutical intermediate is the foundation of reproducible and scalable synthesis. The following table summarizes the key quantitative data for 3-Methylaminopiperidine Dihydrochloride.

| Property | Value | Source(s) |

| CAS Number | 127294-77-3 | [1][2][3][4] |

| Molecular Formula | C₆H₁₄N₂·2HCl | [1][2] |

| Molecular Weight | 187.11 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 197 - 201 °C | [1] |

| 199 - 200 °C | [2][3][5] | |

| Boiling Point | 87 °C at 6 mmHg | [1][3] |

| Storage Conditions | Room Temperature | [1] |

In-Depth Analysis of Thermal Properties

Melting Point: An Indicator of Purity

The melting point of a crystalline solid is a highly sensitive indicator of its purity. For 3-Methylaminopiperidine Dihydrochloride, the reported range is consistently narrow, typically cited as 197-201 °C or 199-200 °C.[1][2][3][5]

Causality and Experimental Insights:

-

Sharp Melting Range: A sharp range (e.g., 1-2 °C) is indicative of high purity. Impurities disrupt the crystal lattice of the solid, which typically results in both a depression of the melting point and a broadening of the range over which the substance melts.

-

Decomposition: It is common for amine salts to exhibit some decomposition at or near their melting point. Researchers should note any color change (e.g., darkening to yellow or brown) during determination, as this suggests degradation, not just a phase transition. The reported value is therefore a "melting point with decomposition."

Boiling Point: The Necessity of Vacuum

The boiling point is reported as 87 °C at a reduced pressure of 6 mmHg.[1][3] This is a critical distinction. Attempting to determine the boiling point at atmospheric pressure (760 mmHg) would result in significant thermal decomposition of the molecule long before it would boil.

Expertise in Practice: The use of vacuum distillation is standard practice for high-molecular-weight or thermally sensitive compounds. By lowering the ambient pressure, the temperature required to induce boiling is significantly reduced. This allows the compound to vaporize and distill in a controlled manner, preventing the molecular structure from breaking down under excessive thermal stress. The relationship between synthesis, purification, and property validation is paramount, as residual solvents or synthetic byproducts can significantly alter these physical constants.

Caption: Logical workflow from synthesis to physical property validation.

Experimental Determination Protocols

The following protocols represent best practices for the accurate determination of the thermal properties of 3-Methylaminopiperidine Dihydrochloride.

Protocol: Melting Point Determination (Capillary Method)

This method provides a precise value for the melting point range.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and free of solvent. Grind a small amount of the white crystalline powder into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Causality: A small, tightly packed sample ensures uniform heat transfer, leading to a more accurate and sharper observed melting range.

-

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Determination:

-

Heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~175 °C).

-

Reduce the heating rate to 1-2 °C per minute.

-

Causality: A slow heating rate near the melting point ensures the system is in thermal equilibrium, preventing overshoot and allowing for precise observation of the start and end of melting.

-

-

Observation:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts. The melting point is reported as the range T₁ - T₂.

-

Trustworthiness and Self-Validation: Before running the sample, the apparatus must be calibrated using certified melting point standards (e.g., benzophenone, 48-50 °C; caffeine, 235-237 °C). A calibration curve should be plotted to apply a correction factor if the apparatus reads consistently high or low. This ensures the trustworthiness of the obtained data.

Protocol: Boiling Point Determination (Vacuum Distillation)

This protocol is for determining the boiling point at reduced pressure.

Caption: Conceptual diagram of a vacuum distillation apparatus.

Methodology:

-

Apparatus Assembly: Assemble a vacuum distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample and Boiling Chips: Place the sample of 3-Methylaminopiperidine Dihydrochloride into the distillation flask along with several boiling chips or a magnetic stir bar.

-

Causality: Boiling chips or stirring prevent "bumping" (sudden, violent boiling) by providing nucleation sites for smooth bubble formation, which is critical under vacuum.

-

-

System Seal and Evacuation: Seal the system and slowly open the connection to the vacuum pump. Evacuate the apparatus until the manometer reads a stable pressure of 6 mmHg.

-

Heating: Begin gently heating the distillation flask using a heating mantle.

-

Observation: Observe the temperature at the thermometer head. The boiling point is the stable temperature recorded when a consistent ring of refluxing condensate is observed on the thermometer bulb and the first drop of distillate collects in the receiving flask.

-

Causality: The thermometer must be positioned correctly (top of the bulb level with the side arm to the condenser) to measure the temperature of the vapor that is in equilibrium with the liquid, which is the definition of boiling point.

-

Conclusion

The melting and boiling points of 3-Methylaminopiperidine Dihydrochloride are defining physical constants that are indispensable for its use in pharmaceutical research. A melting point in the range of 197-201 °C serves as a reliable indicator of sample purity, a prerequisite for reproducible synthetic outcomes. The boiling point of 87 °C at 6 mmHg underscores the compound's thermal sensitivity and dictates that purification by distillation must be performed under vacuum to prevent degradation. The protocols and insights provided in this guide are designed to equip researchers with the technical understanding necessary to verify these properties with confidence, ensuring the integrity of their chemical matter and the success of their drug development programs.

References

-

3-(Methylamino)piperidine dihydrochloride - MySkinRecipes. (URL: [Link])

-

Synthesis of 3-Dimethylamino-1-(3,5-dichlorobenzoyl)piperidine - PrepChem.com. (URL: [Link])

-

3-(Methylamino)piperidine Dihydrochloride | C6H16Cl2N2 | CID 24820174 - PubChem. (URL: [Link])

- WO2007112368A1 - Preparation of (r)

-

3-(methylamino)piperidine dihydrochloride (C6H14N2) - PubChemLite. (URL: [Link])

- US20100029941A1 - Preparation of (r)

-

3-(Methylamino)piperidine Dihydrochloride | CAS 127294-77-3 | Chemical-Suppliers. (URL: [Link])

-

Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

3-(Methylamino)piperidine Dihydrochloride, 5g, Each - CP Lab Safety. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Methylamino)piperidine dihydrochloride [myskinrecipes.com]

- 3. 127294-77-3 3-Methylamino-piperidine dihydrochloride AKSci J51657 [aksci.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-(Methylamino)piperidine Dihydrochloride | CAS 127294-77-3 | Chemical-Suppliers [chemical-suppliers.eu]

A Spectroscopic Guide to the Characterization of 3-Methylaminopiperidine Dihydrochloride

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylaminopiperidine dihydrochloride (CAS 127294-77-3), a key intermediate in pharmaceutical research and development.[1] Given the limited availability of published experimental spectra for this specific molecule, this document synthesizes predicted data, analysis of analogous compounds, and established spectroscopic principles to serve as a robust reference for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are designed to ensure scientific integrity and provide a self-validating framework for the structural elucidation of this compound.

Introduction: The Significance of 3-Methylaminopiperidine Dihydrochloride

3-Methylaminopiperidine dihydrochloride is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly in the fields of neuropharmacology and analgesics.[1] Its piperidine scaffold is a common motif in a wide range of biologically active molecules. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to various synthetic and analytical procedures.[1]

Accurate structural confirmation is a critical first step in any research endeavor involving this compound. This guide details the expected outcomes from three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methylaminopiperidine dihydrochloride, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The dihydrochloride nature of the salt means both the piperidine ring nitrogen and the methylamino nitrogen will be protonated, significantly influencing the chemical shifts of adjacent protons and carbons.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (D₂O, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 3.5 - 3.7 | m | - |

| H2eq, H6eq | 3.3 - 3.5 | m | - |

| H2ax, H6ax | 3.0 - 3.2 | m | - |

| CH₃ | 2.8 - 2.9 | s | - |

| H5eq | 2.1 - 2.3 | m | - |

| H4eq | 1.9 - 2.1 | m | - |

| H5ax | 1.7 - 1.9 | m | - |

| H4ax | 1.6 - 1.8 | m | - |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.

Interpretation and Rationale:

-

Downfield Shifts: The protons on carbons adjacent to the protonated nitrogens (H2, H3, and H6) are expected to be the most downfield due to the electron-withdrawing inductive effect of the -NH₂⁺- group.

-

Methyl Group: The methyl protons (CH₃) will appear as a singlet, shifted downfield due to the adjacent protonated nitrogen.

-

Complex Multiplicity: The piperidine ring protons will exhibit complex splitting patterns (multiplets) due to both geminal and vicinal coupling. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts.

-

Solvent Choice: D₂O is a common solvent for hydrochloride salts. The acidic N-H protons will exchange with deuterium and will likely not be observed, or will appear as a very broad signal.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Methylaminopiperidine dihydrochloride in approximately 0.7 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to the D₂O lock signal.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-15 ppm, relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (HDO, typically ~4.79 ppm).

-

Integrate the signals to determine proton ratios.

-

Diagram: ¹H NMR Assignments

Caption: General workflow for spectroscopic analysis of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 3-Methylaminopiperidine dihydrochloride, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data (ESI+)

The analysis will detect the cationic form of the molecule after the loss of the two HCl adducts.

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₆H₁₅N₂]⁺ | 115.1230 |

Note: The mass observed is for the free base protonated, C₆H₁₄N₂ + H⁺.

Interpretation and Rationale:

-

Molecular Ion: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 115.12. [2]High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₆H₁₅N₂) by providing a highly accurate mass measurement.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for piperidines involve ring-opening and loss of small neutral molecules.

Diagram: Predicted MS Fragmentation

Caption: Plausible fragmentation pathways for the protonated molecule.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Instrumentation: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the ion of interest.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the m/z of the molecular ion.

-

If using HRMS, use the instrument software to calculate the elemental composition from the accurate mass.

-

Conclusion

The structural identity of 3-Methylaminopiperidine dihydrochloride can be confidently established through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (specifically the amine salt), and mass spectrometry verifies the molecular weight and elemental composition. The predicted data and protocols in this guide offer a comprehensive framework for researchers to acquire and interpret the necessary spectroscopic information, ensuring the identity and purity of this important synthetic intermediate.

References

- Vertex AI Search. (2026).

- Benchchem. (n.d.). A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs.

- PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds.

- ResearchGate. (2026).

- RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.

- PubChemLite. (n.d.). 3-(methylamino)piperidine dihydrochloride (C6H14N2).

- Chem-Impex. (n.d.). 3-(Methylamino)piperidine dihydrochloride.

- AKSci. (2025). 127294-77-3 3-Methylamino-piperidine dihydrochloride.

- ChemicalBook. (n.d.). (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR spectrum.

- Amerigo Scientific. (n.d.). 3-Methylamino-piperidine dihydrochloride.

- BLDpharm. (n.d.). 1228879-37-5|1-Benzyl-4-methyl-3-(methylamino)piperidine dihydrochloride.

- Santa Cruz Biotechnology. (n.d.). 1-Methyl-3-(methylaminomethyl)piperidine dihydrochloride | CAS 639078-61-8.

- ChemicalBook. (n.d.). (R)-3-Amino-1-methyl-piperidine(1001353-92-9) 1 H NMR.

- CP Lab Safety. (n.d.). 3-(Methylamino)piperidine Dihydrochloride, 5g, Each.

- PubChem. (n.d.). 3-(Methylamino)piperidine Dihydrochloride | C6H16Cl2N2 | CID 24820174.

- R&D Systems. (n.d.). Cyanine 5, SE | Fluorescent Dyes.

- Sigma-Aldrich. (n.d.). (R)-(−)-3-Aminopiperidine dihydrochloride.

- ChemScene. (n.d.). 309962-63-8 | (S)-3-N-Boc-3-(Methylamino)piperidine.

- Sigma-Aldrich. (n.d.). (S)-1-Boc-3-(methylamino)piperidine 97%.

- Doc Brown's Chemistry. (2025). infrared spectrum of methylamine CH5N CH3NH2.

- NIST WebBook. (n.d.). Piperazine dihydrochloride.

- Suzhou Aobai Pharmaceutical. (n.d.). 3-METHYLAMINO-PIPERIDINE DIHYDROCHLORIDE.

- SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum.

- ChemicalBook. (n.d.). Piperidine hydrochloride(6091-44-7)IR1.

Sources

3-Methylaminopiperidine dihydrochloride synthesis from 3-aminopyridine

An In-Depth Technical Guide to the Synthesis of 3-Methylaminopiperidine Dihydrochloride from 3-Aminopyridine

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route for the preparation of 3-methylaminopiperidine dihydrochloride, a valuable building block in medicinal chemistry.[1][2] The synthesis commences with the readily available starting material, 3-aminopyridine, and proceeds through a multi-step sequence involving pyridine ring hydrogenation and subsequent N-methylation. This document elucidates the chemical principles, experimental considerations, and detailed protocols for each critical transformation. The causality behind experimental choices, such as catalyst selection and the use of protecting groups, is explained to provide researchers with a deep, actionable understanding of the process.

Introduction and Strategic Overview

3-Methylaminopiperidine and its salts are key structural motifs found in a variety of pharmacologically active agents, particularly those targeting the central nervous system.[2] Its synthesis from simple, inexpensive precursors like 3-aminopyridine is a topic of significant interest for process chemistry and drug development professionals.

The core challenge in this synthesis lies in the selective reduction of the highly aromatic and electron-deficient pyridine ring without compromising the exocyclic amino group. Direct hydrogenation of 3-aminopyridine requires harsh conditions, including high pressures (up to 100 bar) and expensive noble metal catalysts such as platinum, rhodium, or ruthenium.[3][4]

A more efficient and industrially viable strategy involves the protection of the exocyclic amino group prior to hydrogenation. This modification increases the electron density of the pyridine ring, facilitating its reduction under significantly milder conditions. The overall synthetic pathway detailed in this guide follows a logical, four-step sequence:

-

N-Acetylation: Protection of the primary amine of 3-aminopyridine as an acetamide.

-

Catalytic Hydrogenation: Reduction of the N-acetylated pyridine ring to the corresponding piperidine.

-

Reductive N-Methylation: Introduction of the methyl group onto the secondary amine of the piperidine ring intermediate.

-

Deprotection and Salt Formation: Hydrolysis of the acetyl group and concurrent formation of the final dihydrochloride salt.

This approach offers a reliable and scalable route to the target compound, balancing yield, purity, and operational safety.

Overall Synthetic Workflow

Caption: High-level overview of the synthetic pathway.

Part 1: Piperidine Ring Formation

Step 1: N-Acetylation of 3-Aminopyridine

Causality and Rationale: The direct catalytic hydrogenation of 3-aminopyridine is notoriously difficult due to the deactivating effect of the amino group on the aromatic ring and potential catalyst poisoning. By converting the primary amine to an acetamide, the nitrogen's lone pair is delocalized into the carbonyl group, reducing its deactivating influence. This protection strategy makes the pyridine ring more susceptible to reduction and allows the use of less expensive catalysts like palladium on carbon under lower pressures (1-20 bar) compared to the >100 bar often required for the unprotected substrate.[3][5]

Experimental Protocol: Synthesis of N-(pyridin-3-yl)acetamide

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyridine (10.0 g, 106.3 mmol).

-

Reagent Addition: Add toluene (100 mL) to the flask, followed by the slow, dropwise addition of acetic anhydride (11.9 mL, 127.5 mmol, 1.2 eq) while stirring. An exothermic reaction will be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold toluene (2 x 20 mL), and dry under vacuum to yield N-(pyridin-3-yl)acetamide as a white to off-white solid.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3-Aminopyridine | 94.12 | 10.0 g | 106.3 | 1.0 |

| Acetic Anhydride | 102.09 | 11.9 mL | 127.5 | 1.2 |

| Toluene | - | 100 mL | - | - |

| Expected Yield | 136.15 | ~13.5 g | ~99.2 | ~93% |

Step 2: Catalytic Hydrogenation of N-(pyridin-3-yl)acetamide

Causality and Rationale: With the amino group protected, the pyridine ring can be efficiently reduced to a piperidine ring. Palladium on carbon (Pd/C) is a cost-effective and highly efficient catalyst for this transformation.[3] The reaction is performed under a hydrogen atmosphere. Acetic acid is often used as the solvent as it helps to maintain catalyst activity and can protonate the pyridine nitrogen, further activating the ring towards reduction.

Experimental Protocol: Synthesis of N-(piperidin-3-yl)acetamide

-

Setup: Charge a high-pressure hydrogenation vessel (e.g., a Parr shaker) with N-(pyridin-3-yl)acetamide (10.0 g, 73.4 mmol) and 10% Palladium on Carbon (1.0 g, 10 wt%).

-

Solvent Addition: Carefully add glacial acetic acid (100 mL) to the vessel.

-

Hydrogenation: Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas to 10 bar (approx. 145 psi).

-

Reaction: Heat the vessel to 50-60°C and agitate vigorously. The reaction is typically complete within 8-12 hours. Monitor hydrogen uptake to determine completion.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude acetate salt of N-(piperidin-3-yl)acetamide. This crude product can often be used directly in the next step.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |

| N-(pyridin-3-yl)acetamide | 136.15 | 10.0 g | 73.4 | Starting Material |

| 10% Pd/C | - | 1.0 g | - | Catalyst |

| Glacial Acetic Acid | - | 100 mL | - | Solvent |

| Hydrogen (H₂) | 2.02 | 10 bar | - | Reducing Agent |

| Expected Yield | 142.20 (free base) | Quantitative | ~73.4 | Used crude in next step |

Part 2: N-Methylation and Final Product Formation

The synthesis of the final product requires the N-methylation of the piperidine intermediate. For this transformation, the Eschweiler-Clarke reaction is a superior choice due to its high selectivity, use of inexpensive reagents, and irreversible nature, which drives the reaction to completion.[6][7]

Step 3: N-Methylation via Eschweiler-Clarke Reaction

Causality and Rationale: The Eschweiler-Clarke reaction methylates primary or secondary amines using excess formic acid and formaldehyde.[6][8] The reaction proceeds through the formation of an iminium ion intermediate from the amine and formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which subsequently decomposes to carbon dioxide, rendering the reaction irreversible.[6] A key advantage is that the reaction cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6][9]

Mechanism of Eschweiler-Clarke Reaction

Caption: Mechanism of the Eschweiler-Clarke N-methylation.

Experimental Protocol: Synthesis of 3-Methylaminopiperidine

This protocol assumes starting from isolated 3-aminopiperidine, which would be obtained by basifying the crude product from Step 2 and extracting.

-

Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, place 3-aminopiperidine (5.0 g, 49.9 mmol).

-

Reagent Addition: Add 90% formic acid (7.6 mL, 199.6 mmol, 4.0 eq) to the flask, followed by 37% aqueous formaldehyde (7.5 mL, 99.8 mmol, 2.0 eq). Addition may be exothermic; cool the flask in an ice bath if necessary.

-

Reaction: Heat the mixture to 90-100°C and maintain at reflux for 6-8 hours. The evolution of CO₂ gas will be observed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid (10 mL) and concentrate the mixture to dryness under reduced pressure.

-

Basification & Extraction: Dissolve the residue in water (50 mL) and basify to pH > 12 with solid NaOH or 50% NaOH solution, ensuring the mixture remains cool. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-methylaminopiperidine as an oil.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3-Aminopiperidine | 100.16 | 5.0 g | 49.9 | 1.0 |

| Formic Acid (90%) | 46.03 | 7.6 mL | 199.6 | 4.0 |

| Formaldehyde (37% aq.) | 30.03 | 7.5 mL | 99.8 | 2.0 |

| Expected Yield | 114.19 | ~5.1 g | ~44.7 | ~90% |

Step 4: Formation of 3-Methylaminopiperidine Dihydrochloride

Causality and Rationale: The final step involves converting the free base into its dihydrochloride salt. This is crucial for improving the compound's stability, crystallinity, and handling properties.[1] Both the exocyclic methylamino group and the endocyclic piperidine nitrogen will be protonated. Using a solution of HCl in a non-aqueous solvent like isopropanol or dioxane facilitates the precipitation of the salt in high purity.[5][10]

Experimental Protocol: Synthesis of 3-Methylaminopiperidine Dihydrochloride

-

Setup: Dissolve the crude 3-methylaminopiperidine (5.0 g, 43.8 mmol) from the previous step in isopropanol (50 mL) in a 100 mL flask.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of 4M HCl in 1,4-dioxane or concentrated HCl (~5.4 mL, ~87.6 mmol, 2.0 eq) dropwise with vigorous stirring.

-

Precipitation: A white precipitate will form immediately. Continue stirring in the ice bath for 1 hour after the addition is complete.

-

Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold isopropanol (2 x 10 mL) and then with diethyl ether (20 mL).

-

Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight to yield 3-methylaminopiperidine dihydrochloride as a white crystalline solid.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3-Methylaminopiperidine | 114.19 | 5.0 g | 43.8 | 1.0 |

| Hydrochloric Acid | 36.46 | ~87.6 mmol | ~87.6 | ~2.0 |

| Isopropanol | - | 50 mL | - | Solvent |

| Expected Yield | 187.11 | ~7.8 g | ~41.7 | ~95% |

Conclusion

The synthesis of 3-methylaminopiperidine dihydrochloride from 3-aminopyridine is a well-established process that hinges on two key transformations: the facilitated hydrogenation of the pyridine ring via N-protection and the selective N-methylation of the resulting piperidine intermediate. The methodologies presented in this guide, particularly the use of N-acetylation to enable Pd/C catalysis and the application of the Eschweiler-Clarke reaction, represent a practical and efficient route for laboratory and potential pilot-scale production. By understanding the underlying chemical principles for each step, researchers can effectively troubleshoot and optimize this synthesis for their specific applications in the field of drug discovery and development.

References

- Vertex AI Search, "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - NIH". Accessed January 9, 2026. [Link not available]

- Pipzine Chemicals, "3-Methylaminopiperidine Dihydrochloride". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMB9inJBi5OkykD8ALXX2HPZ-ir4ROAyBMLmXtbdk4KVhR-8w-elbPukC24h_vt_pbXxSQAdwnNbzjUrVbfyBMWK6ERBrOKvpsVxSjwscfKyDHLaYaXO5_Na-2b82iR38AxEyfZYtBowxNlBdRieeRMVnA1L_GhRQsan36ItZJIAhTGHHNU13Ukh24lioQPs0XMluXt7xf6g==]

- ACS Publications, "2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts | Organometallics". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd9_UB-Swm_GFb9K-Ro-o9Auwc20LBbxrLFS4F-CkQC9ZXiweW5ppGgpfrD_a0eAySSV3zxwCH5tfgkYj_jfjimeg3FSvTiV_wXJl214-t9W-x6nfb187veXB3Drx4Sqwx-xJ1mF96OmA=]

- Google Patents, "CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjA66o-0kYTlE_Ruried5MZhKFK6NeHVZFCja3iETN90XpadSMVGf0-ixBV6JyPMnDUzcl_9fB3YizuaWxlh28Zhan6d1q-xyAft_5VkplRB6YbOGoQDSEPAjJfjZA75eDU_e1eOO8SXnpxWs=]

- Google Patents, "WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHLYRycvCxeTVdTSGxQIQ0gYLXFm0BlvAbYOTgPYfhtYeIZtsbEebR21jAe5yBFB7iwuo0OWqXoV4ydltG96ndFxdRB9vIWvfkX5AOXIFe5JWmmizZTpgkWYe2s5oHXwqBy4RGAIg49G5SFErr4Q==]

- Google Patents, "An asymmetric synthesis method for (R)-3-amino piperidine derivatives". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExedbt3W6aNd406Oavc-ib7IcjJIEXF5GU16ayt5t6xq5T3GGcuHXs3RD3FGc7vL6T6AA0Z41PbzZQWbdh7E8oirTAQaDS7CkcvU1jlHkBVMzjxOhMPIiMIUj7AHHZ69iMEZ2ifRF-8FoD2sY=]

- Chem-Impex, "3-(Methylamino)piperidine dihydrochloride". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKISb3ZAKSXHlBpF-mH-eAqZJMXdTbt7ipltp-WCcB-IR05kOYAUTJXURs6GjlWnDzz1BxVl7nsrIAI7E2QTTrPUL07mjkfhdqfvuzAKq5tS101MDcVkhx_HVXWljcWXZtGtI=]

- PubChem, "3-(Methylamino)piperidine Dihydrochloride". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF14MYmk5nE7KzxnfnNmZg0gSfyI8AiSaQtaB63Zsk01N7hENsvL-7zNZj-OAp_aTfikhy9LXI6C0Q0OvStgQtkKBB3I1Tf8fxZHsNv-v7ihvqe8QoVKukWhk-ldJ3GVERgp1EJHyyhTB1BX5sc]

- MySkinRecipes, "3-(Methylamino)piperidine dihydrochloride". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlhNS-EigqII88dfyz8Qrz9yGIdo5vduwC-UOIS6olw-rXQ1UcLLKMdbMGAt2ZBPOihK0Hq3S-wRlCgnbgr804YxPeT29E4E7xYNsXG9o3AMYs6hamkuK5ruVLFRVXT_MjnmOwH2LOiNXTpGCwS8T6ewwNOEdhCutee-qZt9-R9awWhMy0F9d9_GFBTrhwqgP1ET5vN6Fyi7lCdgbfiRymdlXEvTuK]

- Google Patents, "CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQKip0WdWaXYCQajjTwVIG0kZ8fDsbsTFiW-YC-VhpXmqnkmVaQV664niqWcmQmoiqz8NDpPzlqhPNtKIrz0YVDe87OELPUTx_M5aADxIken9Y7BBYxRS33ctIPLP1Nfkau5BQglDTLgd8uxs=]

- ACS Publications, "Reductions with Ruthenium. II. Its Use in the Hydrogenation of Pyridines1 | The Journal of Organic Chemistry". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-SgQtF6HyJuHzyFKH5Ni5iS-VlqHur9DP34e62jftpqPQ1Yd8e-JIuUGGM7QvDhxvXNKhgIiWcy_nGMA5aB8Y-l8WXxvxrI0Nof0OCvBXnnyOqBY1cCWGgVdZppaE1ckZEL5x7n9e]

- ChemicalBook, "(R)-3-Amino-1-methyl-piperidine synthesis". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa9Q6Q1W5Y9evcCXMRC4kDTIjplwJCo86oNcHBdQV-P-8QTDHtWOofj1i3B-tPzS0x_2daM9IpmoplXLz1g0hhCNYkQPueSUEyrGvoctThFKGN9C5cctCKjaViiTJcthYMtiQlnuy6wdgGSd2SJcq5l3q9xln_is5twdVu1bW09fr4xA==]

- Wikipedia, "Eschweiler–Clarke reaction". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVqsF45qBDAhMNfm53j4LjNKWra5R4PeNrqs2EbnsoKbZcxxrtloLAn7mD1fF-I5fDZqySatEnct27-RcOZDUZGe85vEIrPSVzbeqTxEiri3MuMD6UspI-crNA8y-ibo6fOMqNm9RnD93qg9KI4GJHV-jS6ZpK8YA19Cw=]

- NROChemistry, "Eschweiler-Clarke Reaction". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZfq_8k02nuIzy2BFb8knstuh-F3WuzIEZgE5dTdFUB_jA4LA3XOlmb8u1lbLE-1bLTH2fOkBca2EiwVW7_CEpEtXXaSL551UPNx-vPPNFZSG5pj0zbPmlHa49uZIP6CNaUTTVsJeWR6YkMICs7Tk=]

- J&K Scientific LLC, "Eschweiler-Clarke Reaction". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGduWKlFHEBHmtuw63JX-5N780qB9b3F4JjTTKOH7Bp17DxX-SJT2rV7Bf7pe31Ch2YNM5odSZt-pjili9KulQq_3djZXn4OZeNynjfbQ-DYlhHjFGgaN4T9KCVsehwF6rTu2lBSYP6aiNzKuHl7J6rLwSppT0CnSYUiaH8pKmhkQFe]

- Grokipedia, "Eschweiler–Clarke reaction". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfBgH8XA0iTBk-5B9VAtHCsrLtH8RkIwIKp3J9I9xxTtGzxq2fgTZsWmYii-Ad6-YOt4lsc-HqPErDtgu86ICSZViDvrE6q0VQZYu3Q9xxNaoPibnjbnbPlNSDMK4MiWfXPlcwaNtoQRvrOiS1P_HJlHCN4uO493Ii]

- ResearchGate, "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQtFgm2LHa8m5l3lodsg1UkcP1aueMMsOapHxtb4bmIUhRRWXRVYfD_mZ9USBO-bMxV-_S_G6vYSSZn7iQt32WQJ1GsJ8VXZHh8J1tbXloyEWdyP_ON9yNRivdnqYvqRY-NiE7SyRgzKCdPpPQxlZOSySN8PjNcU5wVRlTEVgn4t_gY27X3v8v-RoY3kB-Q5ZoL1NqgquFpUbKq46C9JxJj-5u6X1ewjSQjnFKLr28P3bp6A==]

- Google Scholar, "THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzsIqmW9MWLRbe2dmpEe6fRicrwVQVU8WTm7CoMsQGJ_mOpdFfI8pJh-BfP9RjwvrBLSKr7L9uLoCXmwdeDYYrwiY7J7wZi5Tb3K1ek1TvoadSF91F2JvVXpHA4L9_-mAVSS7r6M1EgaXklJ15zLrOSYhz9qpnQjmKfXZq]

- Google Patents, "US20130172562A1 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoYpWskjZiruW6Nsefjkgzq-uhQUgLSW-PNOCYj7sDZgIdVqu3Pfve-vlJGptIBQqZ0hiuKzy0p1JB5sbGnC2WHAbfvDRS7ACoGS0TX8QiNWGzC6RfbZHnn3XB9LWC_wLnue9aKXXjtIn7VuiG65Q=]

- Wikipedia, "Reductive amination". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESNwz4yJbsiXy0ZHFfAfeUoOzoZqaq2FH9pKTlde9A0PCWugYlRTEN7H1z-9nI8KkkjuVJbxOxNT33jzBHP3np1kgd_PVq96ONLYUDbknpKleanpI6cMivnkb-vQWLYHwJmk3p2I9iH8f8-5Q=]

- Organic Chemistry Portal, "Reductive Amination - Common Conditions". [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFys61NmqasAcZiJq6estPu5tKbp0L0obIDaei_2jzXvZAVhztKKfkddZVCuAbpKTh8wA6pEhbVilGJbbPqWn41qnUCs2xpXQ0xshZVIO4tIM2BB1tCaX7GhHelnMA-3V1YOQo0THLrVy7yrJyWfWsXwWmbZhFdALx63brXV0o3iPtjxeIsryEHoJzvRKOMo1ncYfaqCYPb6v0=]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Methylamino)piperidine dihydrochloride [myskinrecipes.com]

- 3. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]